Beyond the mentioned roles, sodium trifluoromethanesulfonate finds use in other research areas, such as:
Sodium trifluoromethanesulfonate, also known as sodium triflate, is a chemical compound with the molecular formula and a molecular weight of 172.06 g/mol. It appears as a white to almost white powder or crystalline solid. The compound is notable for its stability and solubility in water, making it a useful reagent in organic chemistry. The trifluoromethanesulfonate group is recognized for being an excellent leaving group in various
Sodium triflate primarily functions as a Lewis acid due to its vacant p-orbital on sulfur. This allows it to accept electron pairs from Lewis bases, forming adducts. This Lewis acidity is crucial in various organic reactions, including Friedel-Crafts reactions and Diels-Alder cyclizations [].
In some cases, sodium triflate might also act as a base scavenger by deprotonating acidic molecules. Additionally, the triflate anion can participate in certain reactions due to its weakly coordinating nature [].
Sodium trifluoromethanesulfonate can be synthesized through several methods:
Sodium trifluoromethanesulfonate has diverse applications in various fields:
Studies on sodium trifluoromethanesulfonate interactions primarily focus on its role as a nucleophile and catalyst in organic reactions. The unique properties of the triflate anion allow it to participate effectively in various mechanisms, including:
Sodium trifluoromethanesulfonate shares similarities with several other sulfonate compounds but stands out due to its unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium methanesulfonate | Less acidic than sodium trifluoromethanesulfonate | |
Sodium benzenesulfonate | Aromatic structure; less reactive | |
Lithium trifluoromethanesulfonate | Used in battery applications; different cation | |
Potassium trifluoromethanesulfonate | Similar reactivity; different cation |
Sodium trifluoromethanesulfonate's high stability, excellent leaving group ability, and effectiveness as a catalyst distinguish it from these similar compounds. Its applications across various fields highlight its versatility and importance in modern chemistry.
Sodium trifluoromethanesulfonate possesses the molecular formula CF₃NaO₃S with a molecular weight of 172.05-172.06 grams per mole [1] [3] [6]. The compound exists as an ionic salt composed of sodium cations (Na⁺) and trifluoromethanesulfonate anions (CF₃SO₃⁻) [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is sodium;trifluoromethanesulfonate, and it carries the Chemical Abstracts Service registry number 2926-30-9 [1] [3] [6].
The structural representation through Simplified Molecular Input Line Entry System notation is C(F)(F)(F)S(=O)(=O)[O-].[Na+], which clearly delineates the ionic nature of the compound [3] [6]. The International Chemical Identifier key is XGPOMXSYOKFBHS-UHFFFAOYSA-M, providing a unique digital fingerprint for this molecular structure [1] [3] [6].
Property | Value |
---|---|
Molecular Formula | CF₃NaO₃S |
Molecular Weight | 172.05-172.06 g/mol |
CAS Number | 2926-30-9 |
MDL Number | MFCD00061607 |
InChI Key | XGPOMXSYOKFBHS-UHFFFAOYSA-M |
The trifluoromethanesulfonate anion exhibits a tetrahedral arrangement around the sulfur atom, with three oxygen atoms and one carbon atom bonded to the central sulfur [7] [8]. The carbon atom is further bonded to three fluorine atoms, creating a highly electronegative trifluoromethyl group that significantly influences the compound's properties [8] [4].
Sodium trifluoromethanesulfonate exists as a white to off-white crystalline powder under standard laboratory conditions [3] [5] [6]. The compound maintains its solid state at room temperature, presenting as a fine powder with crystalline characteristics [9] [10] [11]. This physical appearance is consistent across various commercial preparations and research samples, indicating the compound's inherent structural stability [12] [13].
The melting point of sodium trifluoromethanesulfonate ranges from 253°C to 255°C according to literature values [14] [3] [5] [15] [6]. This relatively high melting point reflects the strong ionic interactions within the crystal lattice and the exceptional stability of the trifluoromethanesulfonate anion [4] [16]. The compound demonstrates remarkable thermal stability, which is a characteristic feature of triflate salts [4] [17].
Triflate salts are thermally very stable with melting points up to 350°C for various metal salts, particularly in their water-free forms [4]. The thermal stability of sodium trifluoromethanesulfonate stems from the inherent stability of the trifluoromethanesulfonate anion, which resists thermal decomposition under normal conditions [16] [18]. This thermal resilience makes the compound suitable for applications requiring elevated temperatures [17].
Sodium trifluoromethanesulfonate exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [5] [6] [9] [19]. This characteristic necessitates careful storage conditions to maintain the compound's integrity and prevent unwanted hydration [6] [9]. The hygroscopic nature is attributed to the ionic character of the compound and the high charge density of the constituent ions [5].
The compound forms stable aqueous solutions when exposed to moisture, with a hydrolytic sensitivity rating of zero, indicating minimal reactivity with water under normal conditions [5]. Storage recommendations typically include maintaining the compound in sealed containers under inert atmosphere conditions to prevent moisture absorption [9] [19].
Sodium trifluoromethanesulfonate demonstrates excellent solubility in water, forming clear, stable solutions [3] [5] [15] [6]. The compound's high water solubility is attributed to the ionic nature of the salt and the ability of water molecules to effectively solvate both the sodium cations and trifluoromethanesulfonate anions [6] [20]. The solubility extends to other polar solvents, reflecting the compound's ionic character [6].
Solvent Type | Solubility |
---|---|
Water | Highly soluble |
Polar solvents | Soluble |
Nonpolar solvents | Limited solubility |
The electronic structure of sodium trifluoromethanesulfonate reflects the ionic bonding between the sodium cation and the trifluoromethanesulfonate anion [21] [22]. The sodium ion adopts a stable electronic configuration by losing its single valence electron, achieving a noble gas configuration [23]. The resulting Na⁺ ion carries a formal positive charge and exhibits characteristic ionic bonding behavior [22].
The trifluoromethanesulfonate anion demonstrates remarkable stability through resonance stabilization, where the negative charge is delocalized across the three oxygen atoms bonded to the sulfur center [4] [24]. This resonance stabilization is further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group, which helps stabilize the negative charge through inductive effects [4] [24].
The sulfur atom in the trifluoromethanesulfonate anion exhibits sp³ hybridization, forming four bonds in a tetrahedral geometry [7] [8]. The carbon-fluorine bonds within the trifluoromethyl group are highly polar due to the significant electronegativity difference between carbon and fluorine, contributing to the overall electronic properties of the anion [25] [8].
Nuclear magnetic resonance spectroscopy provides crucial structural information for sodium trifluoromethanesulfonate, although the interpretation must account for the compound's ionic nature [26] [27] [28]. In ¹H nuclear magnetic resonance, the compound typically shows minimal signals since the trifluoromethanesulfonate anion contains no hydrogen atoms [29] [30]. Any observed signals would originate from solvent interactions or impurities [30] [31].
¹³C nuclear magnetic resonance spectroscopy reveals characteristic signals for the carbon atom in the trifluoromethyl group [27] [28] [29]. The carbon signal appears significantly downfield due to the deshielding effect of the three fluorine atoms and the electron-withdrawing nature of the sulfonate group [29] [25]. The coupling pattern with fluorine atoms creates a characteristic quartet in the ¹³C spectrum [25] [31].
¹⁹F nuclear magnetic resonance provides the most informative spectroscopic data for this compound [26] [27] [25]. The three equivalent fluorine atoms in the trifluoromethyl group typically appear as a single sharp signal, reflecting their chemical equivalence [26] [25]. The chemical shift for the fluorine atoms is characteristic of the trifluoromethyl sulfonate environment [26] [27].
Infrared spectroscopy of sodium trifluoromethanesulfonate reveals characteristic absorption bands that reflect the vibrational modes of the trifluoromethanesulfonate anion [32] [12] [8] [33]. The spectrum shows distinct bands for carbon-fluorine stretching vibrations, typically appearing in the 1100-1300 cm⁻¹ region [8] [33]. The asymmetric and symmetric stretching vibrations of the CF₃ group produce bands at approximately 1165 cm⁻¹ and 1226 cm⁻¹, respectively [8].
The sulfonate group contributes characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the SO₃ moiety [8] [33]. These bands typically appear near 1032 cm⁻¹ for symmetric stretching and around 1270 cm⁻¹ for asymmetric stretching vibrations [8]. The infrared spectrum serves as a reliable identification tool and confirms the authenticity of the compound [12] [13] [33].
Vibrational Mode | Wavenumber (cm⁻¹) |
---|---|
CF₃ symmetric stretch | ~1226 |
CF₃ asymmetric stretch | ~1165 |
SO₃ symmetric stretch | ~1032 |
SO₃ asymmetric stretch | ~1270 |
Raman spectroscopy provides complementary vibrational information and can reveal additional details about the molecular vibrations that may be infrared-inactive or weakly active [8] [33]. The technique is particularly useful for studying the symmetric vibrations of the trifluoromethanesulfonate anion [33].
Mass spectrometry of sodium trifluoromethanesulfonate typically reveals the molecular ion peak at m/z 172, corresponding to the intact molecule [10] [34] [35]. The ionization method and experimental conditions significantly influence the observed fragmentation pattern [34] [35]. Under electrospray ionization conditions, the compound may form various ionic species depending on the solution conditions [35].
The trifluoromethanesulfonate anion can be observed as a separate ion in negative ion mode mass spectrometry [35] [11]. Fragmentation patterns may include loss of fluorine atoms or SO₃ groups, although the inherent stability of the trifluoromethanesulfonate anion limits extensive fragmentation [34] [35]. The mass spectrometric behavior reflects the compound's ionic nature and the exceptional stability of its constituent ions [34].
Sodium trifluoromethanesulfonate exhibits distinctive acid-base properties that stem from its derivation from trifluoromethanesulfonic acid, one of the strongest known acids [36] [37] [4]. The trifluoromethanesulfonate anion represents the conjugate base of this superacid, making it an extremely weak base [37] [4]. This characteristic reflects the exceptional stability of the anion and its resistance to protonation under normal conditions [36] [37].
The compound forms neutral to slightly basic solutions in water due to the presence of the sodium cation [36] [38]. The pH of aqueous solutions depends on concentration, but typically remains near neutral because both the sodium cation and trifluoromethanesulfonate anion are relatively non-reactive toward water [36] [20]. The weak basicity of the trifluoromethanesulfonate anion ensures minimal hydrolysis in aqueous solution [36] [37].
Trifluoromethanesulfonic acid demonstrates a strength approximately 1000 times greater than sulfuric acid, making the trifluoromethanesulfonate anion correspondingly stable and unreactive as a base [16]. This exceptional acid strength translates to remarkable stability of the conjugate base, which shows minimal tendency to accept protons even from strong acids [36] [37].
Sodium trifluoromethanesulfonate demonstrates exceptional chemical stability under a wide range of conditions [19] [4] [16] [18]. The compound resists oxidation and reduction reactions, maintaining its structural integrity even when exposed to strong oxidizing or reducing agents [16] [18]. This stability originates from the inherent stability of the trifluoromethanesulfonate anion, which benefits from strong carbon-fluorine bonds and resonance stabilization [4] [24].
The compound shows remarkable resistance to thermal decomposition, with triflate salts generally maintaining stability at temperatures well above their melting points [4] [17]. Studies on thermal decomposition of trifluoromethanesulfonate compounds indicate that significant degradation occurs only under extreme conditions, typically involving temperatures exceeding 500°C or specialized reaction environments [36] [17].
Chemical reactivity of sodium trifluoromethanesulfonate is generally limited due to the stability of both constituent ions [16] [18]. The compound does not readily participate in substitution reactions or other common organic transformations under normal conditions [18]. However, the trifluoromethanesulfonate anion can function as a nucleophile under specific conditions, particularly when interacting with highly electrophilic species [18].
Stability Factor | Rating | Comments |
---|---|---|
Thermal stability | High | Stable to >250°C |
Chemical stability | Very High | Resistant to oxidation/reduction |
Hydrolytic stability | High | Forms stable aqueous solutions |
Storage stability | Good | Requires moisture protection |
Irritant